1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine
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Overview
Description
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a cyclopropane ring attached to an amine group, which is further connected to a pyrrolo[3,2-c]pyridine moiety. The unique structure of this compound makes it a valuable candidate for various scientific applications, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-c]pyridine core. One common method involves the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This is followed by cyclization and substitution reactions to introduce the cyclopropane and amine groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can disrupt key signaling pathways involved in disease progression, making the compound a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyridine derivative with similar structural features.
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine stands out due to its unique combination of a cyclopropane ring and a pyrrolo[3,2-c]pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)9-7-1-5-12-8(7)2-6-13-9/h1-2,5-6,12H,3-4,11H2 |
InChI Key |
ZHECIZXXJJRMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC3=C2C=CN3)N |
Origin of Product |
United States |
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